molecular formula C14H16N6O4 B2623326 2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2176269-65-9

2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2623326
CAS No.: 2176269-65-9
M. Wt: 332.32
InChI Key: YAPBCAAXIRMOHW-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a pyrazole ring, and an oxadiazole ring, making it a subject of interest for researchers.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O4/c1-2-19-7-9(5-16-19)14-17-11(24-18-14)6-15-10(21)8-20-12(22)3-4-13(20)23/h5,7H,2-4,6,8H2,1H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPBCAAXIRMOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl acetate under controlled conditions to form an intermediate, which is then reacted with 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that these compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research has demonstrated that related compounds possess effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest its applicability in treating infections caused by resistant microorganisms .

Case Study 1: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of a structurally related compound through in vitro assays and molecular docking simulations. The results indicated that the compound inhibited the activity of 5-lipoxygenase effectively, leading to reduced production of leukotrienes, which are mediators of inflammation .

Case Study 2: Antimicrobial Efficacy

In another study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results revealed that compounds with similar structural features to this compound exhibited significant inhibition zones against bacterial strains in disc diffusion assays .

Potential Applications

Based on its biological activities, this compound holds promise for several applications:

  • Pharmaceutical Development : As a lead compound for developing new anti-inflammatory drugs.
  • Antimicrobial Formulations : Potential use in creating new antibiotics or antifungal agents.
  • Research Tool : Utilization in biochemical research to study inflammatory pathways and microbial resistance mechanisms.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex molecule that incorporates various pharmacologically active moieties. Its structure combines a pyrrolidine derivative with an oxadiazole and a pyrazole, suggesting potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antiproliferative properties based on available research.

Chemical Structure and Properties

The compound's IUPAC name indicates the presence of several functional groups that contribute to its biological activity. The 2,5-dioxopyrrolidin moiety is known for its ability to form stable complexes with biological targets, while the 1,2,4-oxadiazole and pyrazole rings are often associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study comparing various oxadiazole compounds showed that those with an acetyl group had enhanced activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves interference with biofilm formation and bacterial gene transcription .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
Compound AHighModerateLow
Compound BModerateHighModerate
This compoundTBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. In preliminary studies involving L929 (mouse fibroblast) cells and human cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma), the compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time. Some derivatives showed a significant increase in cell viability at lower concentrations, indicating a potential for selective toxicity against cancer cells while sparing normal cells .

Cell LineConcentration (µM)Viability (%) After 24hViability (%) After 48h
L9291009289
HCT11650104112
HeLa10078141

Antiproliferative Effects

The antiproliferative activity of the compound has been assessed using the MTT assay. Results indicated that certain derivatives inhibited cell proliferation in tumor cell lines effectively. The interaction with topoisomerase I was highlighted as a potential mechanism through which these compounds exert their effects. Molecular docking studies further supported these findings by identifying key binding interactions within the enzyme's active site .

Case Studies

A notable case study involved synthesizing a library of oxadiazole derivatives where one specific derivative demonstrated superior antiproliferative activity compared to established chemotherapeutic agents like cisplatin. This study emphasized the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) for future drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide?

  • Methodology : Focus on multi-step heterocyclic synthesis. The oxadiazole core can be synthesized via cyclization of amidoximes with activated carbonyl derivatives, while the pyrrolidin-1-yl group may be introduced via nucleophilic substitution or coupling reactions. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and optimize reaction conditions . Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error approaches by identifying critical variables like temperature, solvent polarity, and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use hyphenated techniques for rigorous analysis:

  • HPLC-MS : Quantify purity and detect trace impurities.
  • NMR (1H/13C) : Confirm regiochemistry of the oxadiazole and pyrazole rings. Pay attention to splitting patterns for methylene groups adjacent to the acetamide moiety.
  • FTIR : Validate functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for oxadiazole and pyrrolidinone).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What biological targets or mechanisms are plausible for this compound?

  • Methodology : Prioritize computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes with conserved catalytic motifs, such as proteases or kinases. The 2,5-dioxopyrrolidinyl group is a known Michael acceptor, suggesting potential covalent inhibition. Validate hypotheses via enzymatic assays (e.g., fluorescence-based activity screening) and compare with structurally related pyrazole-oxadiazole hybrids .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side-product formation during oxadiazole ring closure?

  • Methodology :

  • Kinetic control : Use low-temperature conditions (<0°C) to favor cyclization over competing hydrolysis.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states.
  • In situ monitoring : Employ real-time techniques like ReactIR to detect intermediates and adjust stoichiometry dynamically .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., open-chain amidoximes) and refine reaction conditions .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variations across assays) be analyzed?

  • Methodology :

  • Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time.
  • Structure-activity relationship (SAR) mapping : Compare analogs (e.g., ethyl vs. methyl substituents on the pyrazole) to isolate structural determinants of activity .
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions that may explain discrepancies .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS.
  • Metabolic stability : Use liver microsome assays to assess susceptibility to cytochrome P450-mediated oxidation.
  • Solid-state stability : Conduct accelerated stability testing (40°C/75% RH) and analyze crystallinity changes via PXRD .

Q. How can computational modeling enhance understanding of the compound’s reactivity and regioselectivity?

  • Methodology :

  • Density functional theory (DFT) : Calculate activation energies for competing reaction pathways (e.g., oxadiazole vs. triazole formation).
  • Molecular dynamics (MD) : Simulate solvation effects and predict solvent-dependent regioselectivity.
  • Machine learning (ML) : Train models on existing heterocyclic reaction datasets to predict optimal catalysts or solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.